molecular formula C11H14O4 B2554737 3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid CAS No. 2247102-20-9

3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid

Cat. No.: B2554737
CAS No.: 2247102-20-9
M. Wt: 210.229
InChI Key: GRPIOSUHXGSWLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dioxaspiro[4One common method involves the reaction of a suitable diol with a ketone to form the spirocyclic acetal, which is then subjected to further functionalization to introduce the propiolic acid group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The propiolic acid group can participate in various chemical reactions, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid is unique due to its combination of a spirocyclic ring system and a propiolic acid group. This structural feature provides it with distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-10(13)2-1-9-3-5-11(6-4-9)14-7-8-15-11/h9H,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPIOSUHXGSWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C#CC(=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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